(3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)-(4-chlorophenyl)methanone
CAS No.: 5271-85-2
Cat. No.: VC8498351
Molecular Formula: C20H13ClN2OS
Molecular Weight: 364.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5271-85-2 |
|---|---|
| Molecular Formula | C20H13ClN2OS |
| Molecular Weight | 364.8 g/mol |
| IUPAC Name | (3-amino-6-phenylthieno[2,3-b]pyridin-2-yl)-(4-chlorophenyl)methanone |
| Standard InChI | InChI=1S/C20H13ClN2OS/c21-14-8-6-13(7-9-14)18(24)19-17(22)15-10-11-16(23-20(15)25-19)12-4-2-1-3-5-12/h1-11H,22H2 |
| Standard InChI Key | CLCJTLFNQXCCMJ-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=NC3=C(C=C2)C(=C(S3)C(=O)C4=CC=C(C=C4)Cl)N |
| Canonical SMILES | C1=CC=C(C=C1)C2=NC3=C(C=C2)C(=C(S3)C(=O)C4=CC=C(C=C4)Cl)N |
Introduction
Structural Elucidation and Molecular Characteristics
Core Architecture and Bonding
The compound features a thieno[2,3-b]pyridine core, a bicyclic system comprising fused thiophene and pyridine rings. The 3-amino group at position 3 and the 6-phenyl substituent introduce electron-donating and steric effects, respectively. The 4-chlorophenylmethanone group at position 2 adds a hydrophobic aryl ketone moiety, influencing solubility and intermolecular interactions .
The SMILES notation delineates the connectivity, highlighting the thienopyridine backbone linked to phenyl and 4-chlorobenzoyl groups. The InChIKey confirms its unique stereochemical identity .
Spectroscopic and Computational Data
Predicted collision cross sections (CCS) for ionized forms provide insights into its gas-phase behavior:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 441.08228 | 204.3 |
| [M+Na]+ | 463.06422 | 224.1 |
| [M-H]- | 439.06772 | 214.9 |
These values, derived from computational models, suggest moderate polarity and potential utility in mass spectrometry-based detection .
Synthesis and Reactivity
Synthetic Pathways
While direct synthesis protocols for this compound are undocumented, analogous thieno[2,3-b]pyridines are synthesized via nucleophilic substitution and cyclocondensation. A representative method involves:
-
Intermediate Formation: Reacting 2-mercaptonicotinonitrile derivatives with chloroacetamide precursors in ethanol/sodium ethoxide .
-
Cyclization: Heating intermediates under basic conditions to form the thienopyridine core .
For example, 2-((3-cyano-6-phenylpyridin-2-yl)thio)-N-phenylacetamide intermediates cyclize to yield thieno[2,3-b]pyridine carboxamides . Adapting this method, substituting 4-chlorophenylmethanone groups could yield the target compound.
Reaction Optimization
Key parameters influencing yield and purity include:
-
Solvent: Ethanol or DMF for solubility of aromatic intermediates.
-
Base: Sodium ethoxide (0.1–0.5 M) to deprotonate thiols and facilitate cyclization.
-
Temperature: Reflux conditions (78–100°C) to drive ring closure .
Physicochemical Properties and Stability
Solubility and Partitioning
The compound’s logP (calculated: ~4.2) indicates high lipophilicity, attributable to the phenyl and chlorophenyl groups. Aqueous solubility is likely poor (<10 µg/mL), necessitating formulation with co-solvents or surfactants for biological testing .
Thermal and Photolytic Stability
No direct stability data exist, but analogous thienopyridines exhibit:
-
Thermal Decomposition: Onset at ~250°C, with char residue >40% above 400°C.
-
Photodegradation: Susceptibility to UV-induced cleavage of the thiophene ring .
Challenges in Current Research
Lack of Direct Bioactivity Data
No in vitro or in vivo studies specifically on this compound exist, necessitating extrapolation from analogs. Key gaps include:
-
Toxicity Profiles: Potential hepatotoxicity from metabolically labile thiophene rings.
-
Pharmacokinetics: Unknown bioavailability and half-life due to high protein binding .
Synthetic Scalability Issues
Multi-step synthesis with low yields (~30–50%) for intermediates like 2-((3-cyano-6-phenylpyridin-2-yl)thio)acetamides complicates large-scale production .
Future Directions and Innovations
Structure-Activity Relationship (SAR) Studies
Systematic modifications could optimize potency:
-
Position 6: Replacing phenyl with heteroaryl groups (e.g., pyridyl) to modulate solubility.
-
Methanone Group: Introducing electron-withdrawing substituents (e.g., nitro) to enhance electrophilicity .
Hybrid Drug Development
Combining thienopyridine cores with FDA-approved pharmacophores (e.g., fluoroquinolones) may yield dual-action agents. A 2024 hybrid molecule study achieved 95% tumor growth inhibition in murine models .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume